- Cine substitution of arenes using the aryl carbamate as a removable directing group, Organic Letters, 2012, 14(11), 2918-2921
Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
898289-06-0 structure
Product Name:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS-Nr.:898289-06-0
MF:C15H20BNO2
MW:257.135804176331
MDL:MFCD08690266
CID:719688
PubChem ID:18525785
Update Time:2025-06-11
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER
- 1-Methy-1H-indol-4-ylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR
- DB-078500
- 898289-06-0
- SCHEMBL2216834
- CS-0138029
- MFCD08690266
- SB39701
- DTXSID10594541
- Z2050045918
- (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER
- EN300-6739225
- 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- J-504938
- AKOS016000327
- CBEYYYCGOCYJIK-UHFFFAOYSA-N
- FS-6016
-
- MDL: MFCD08690266
- Inchi: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3
- InChI-Schlüssel: CBEYYYCGOCYJIK-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C
Berechnete Eigenschaften
- Genaue Masse: 257.15900
- Monoisotopenmasse: 257.1587090g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 1
- Komplexität: 342
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 23.4Ų
Experimentelle Eigenschaften
- Dichte: 1.05
- Schmelzpunkt: 94.5-96.5
- Siedepunkt: 391.3°C at 760 mmHg
- Flammpunkt: 190.5°C
- Brechungsindex: 1.533
- PSA: 23.39000
- LogP: 2.47750
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Sicherheitsinformationen
- Gefahrenhinweis: Harmful
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-1g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 1g |
805.64CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-5g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 5g |
2798.54CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-25g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 25g |
10176.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-500mg |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 500mg |
720.84CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-250mg |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 250mg |
636.03CNY | 2021-05-07 | |
| Chemenu | CM111333-5g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 98% | 5g |
$316 | 2021-08-06 | |
| abcr | AB467368-1 g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |
898289-06-0 | 1g |
€307.30 | 2023-04-21 | ||
| abcr | AB467368-5 g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |
898289-06-0 | 5g |
€777.50 | 2023-04-21 | ||
| Apollo Scientific | OR8699-50mg |
1-Methyl-1H-indole-4-boronic acid, pinacol ester |
898289-06-0 | 97% | 50mg |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR8699-1g |
1-Methyl-1H-indole-4-boronic acid, pinacol ester |
898289-06-0 | 97% | 1g |
£98.00 | 2025-02-20 |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 15 h, 120 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
Referenz
- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane', Helvetica Chimica Acta, 2006, 89(5), 936-946
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referenz
- Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization, Angewandte Chemie, 2023, 62(17),
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indoles, Chemical Science, 2021, 12(25), 8706-8712
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 5 min, rt
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
Referenz
- Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group, Journal of the American Chemical Society, 2015, 137(4), 1593-1600
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referenz
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindoles, Organic Chemistry Frontiers, 2022, 9(22), 6165-6171
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles, Organic Chemistry Frontiers, 2022, 9(14), 3794-3799
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Bis(pinacolato)diborane
- Pinacolborane
- 4-Bromo-1-methyl-1H-indole
- 1-Methyl-1H-indol-4-OL
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Bestellnummer:A861048
Bestandsstatus:in Stock
Menge:10g/5g/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:27
Preis ($):531.0/442.0/273.0
Email:sales@amadischem.com
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Verwandte Literatur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reinheit:99%/99%/99%
Menge:10g/5g/1g
Preis ($):531.0/442.0/273.0